molecular formula C18H14N3O8P B14322805 Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate CAS No. 112121-91-2

Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate

Cat. No.: B14322805
CAS No.: 112121-91-2
M. Wt: 431.3 g/mol
InChI Key: UIGDMRPJCZMBJF-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate is an organic compound that belongs to the class of aryl phosphodiesters These compounds are characterized by the presence of a phosphate group esterified at two positions with aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate typically involves the reaction of 4-nitrophenol with pyridin-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the cleavage of the phosphate ester bonds.

    Oxidation and Reduction: The nitro groups present in the compound can participate in redox reactions, leading to the formation of different products.

    Substitution: The aryl groups can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions to facilitate the cleavage of phosphate ester bonds.

    Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Hydrolysis: The major products include 4-nitrophenol and pyridin-2-ylmethanol.

    Oxidation and Reduction: Products vary depending on the specific reagents used, but can include reduced or oxidized forms of the nitro groups.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate has several applications in scientific research:

    Chemistry: Used as a substrate in studies involving enzyme activity, particularly phosphodiesterases.

    Biology: Investigated for its interactions with DNA and potential as a DNA cleavage agent.

    Medicine: Explored for its potential therapeutic applications, including as a model compound for studying enzyme mechanisms.

    Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for phosphodiesterases, leading to the cleavage of phosphate ester bonds. This interaction is facilitated by the presence of metal ions in the active site of the enzyme, which play a crucial role in the hydrolysis process.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the pyridin-2-ylmethyl group.

    Methyl bis(4-nitrophenyl) phosphate: Contains a methyl group instead of the pyridin-2-ylmethyl group.

Uniqueness

Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate is unique due to the presence of both nitrophenyl and pyridin-2-ylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying enzyme mechanisms and developing new materials.

Properties

CAS No.

112121-91-2

Molecular Formula

C18H14N3O8P

Molecular Weight

431.3 g/mol

IUPAC Name

bis(4-nitrophenyl) pyridin-2-ylmethyl phosphate

InChI

InChI=1S/C18H14N3O8P/c22-20(23)15-4-8-17(9-5-15)28-30(26,27-13-14-3-1-2-12-19-14)29-18-10-6-16(7-11-18)21(24)25/h1-12H,13H2

InChI Key

UIGDMRPJCZMBJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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